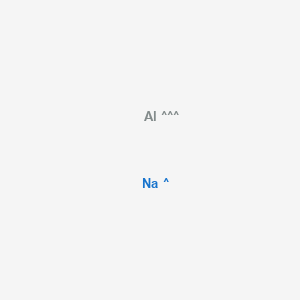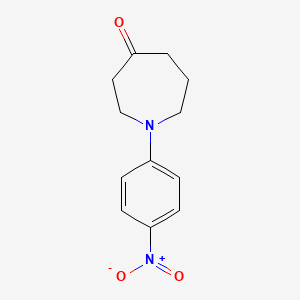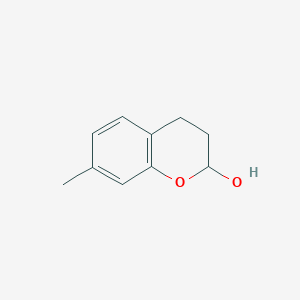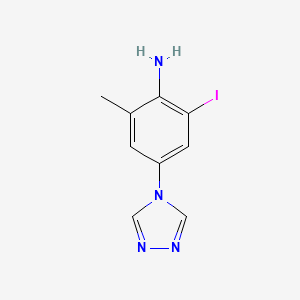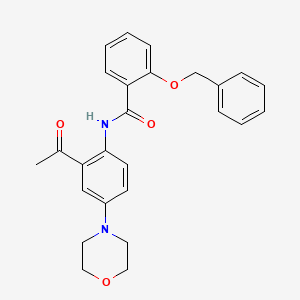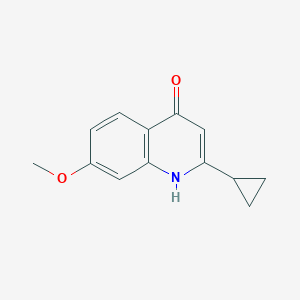
cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate
Overview
Description
cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis and have various applications in different fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(isopropylcarbamoyl)cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. Common reagents used in this synthesis include tert-butyl chloroformate and isopropyl isocyanate. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can modulate enzyme activity and affect various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used in organic synthesis with different reactivity and stability profiles.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
cis-tert-butyl (4-(isopropylcarbamoyl)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its cis configuration and the presence of both tert-butyl and isopropyl groups make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl N-[4-(propan-2-ylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-10(2)16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,18)(H,17,19) |
InChI Key |
MGOVFFOYFVUSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
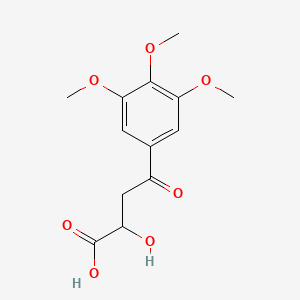
![[1-(4-Amino-3-methylphenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8332018.png)
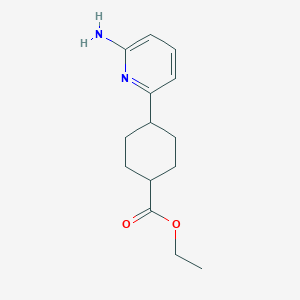
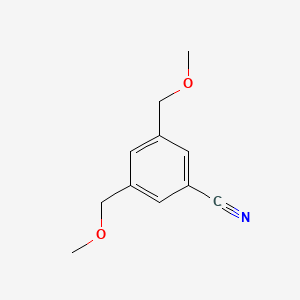
![3-(2-Chloro-phenyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8332037.png)
![6'-Fluoro-spiro[imidazolidine-4,1'-indan]-2,5-dione](/img/structure/B8332043.png)
